6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline
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Overview
Description
6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline is a complex organic compound that features a quinoxaline core, an azetidine ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. The quinoxaline can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound. The azetidine ring is introduced via a cyclization reaction, and the pyrazole moiety is added through a nucleophilic substitution reaction involving 4-bromo-1H-pyrazole .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom in the pyrazole moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing groups, while substitution reactions could produce a variety of pyrazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline involves its interaction with specific molecular targets. The pyrazole moiety, for example, can interact with enzymes or receptors, potentially inhibiting their activity. The quinoxaline core may also play a role in binding to DNA or proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives, such as 2,3-diphenylquinoxaline and 2,3-dimethylquinoxaline, as well as pyrazole-containing compounds like 4-bromo-1H-pyrazole and 3,5-dimethylpyrazole .
Uniqueness
What sets 6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline apart is its unique combination of structural features. The presence of both a quinoxaline core and a pyrazole moiety, along with the azetidine ring, provides a distinct set of chemical properties and potential biological activities .
Properties
IUPAC Name |
[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-quinoxalin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c17-13-6-20-22(10-13)9-11-7-21(8-11)16(23)12-1-2-14-15(5-12)19-4-3-18-14/h1-6,10-11H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKSYEQXLQQYDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)CN4C=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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